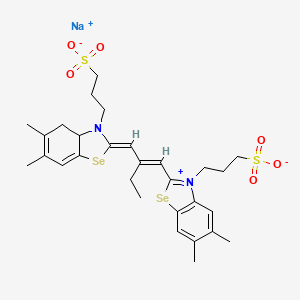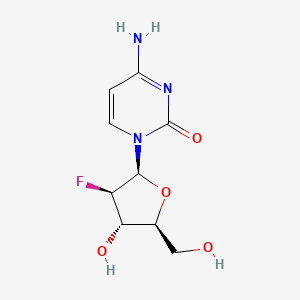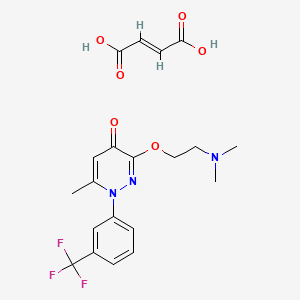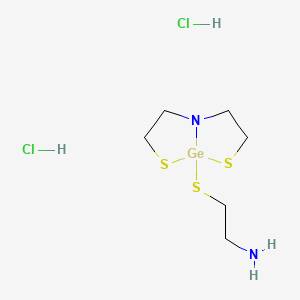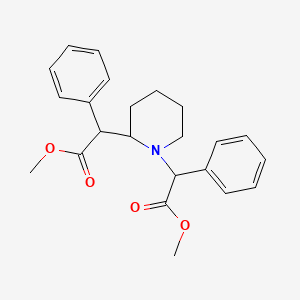
Bis-methylphenidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-methylphenidate is a compound related to methylphenidate, a central nervous system stimulant commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy . This compound is a derivative of methylphenidate, designed to potentially offer different pharmacokinetic properties and therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis-methylphenidate typically involves the reaction of methylphenidate with various reagents to form the bis-compound. One common method involves the use of metacresol and potassium hydroxide in a high-pressure reaction vessel. The mixture is heated to 130-150°C, then cooled to 80°C before adding dichloroethane. The reaction is then maintained at 130-150°C under nitrogen pressure for 15-20 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis-methylphenidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Bis-methylphenidate has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Explored for its potential in treating ADHD and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Bis-methylphenidate exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus. The compound targets the norepinephrine and dopamine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphenidate: The parent compound, widely used for ADHD treatment.
Dexmethylphenidate: A more potent isomer of methylphenidate.
Ethylphenidate: A derivative with similar stimulant properties
Uniqueness
Bis-methylphenidate is unique due to its potential for different pharmacokinetic properties, which may offer advantages in terms of duration of action and side effect profile. Its bis-structure may also provide different binding affinities and selectivities for neurotransmitter transporters, potentially leading to improved therapeutic outcomes .
Propriétés
Numéro CAS |
2125941-27-5 |
|---|---|
Formule moléculaire |
C23H27NO4 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
methyl 2-[1-(2-methoxy-2-oxo-1-phenylethyl)piperidin-2-yl]-2-phenylacetate |
InChI |
InChI=1S/C23H27NO4/c1-27-22(25)20(17-11-5-3-6-12-17)19-15-9-10-16-24(19)21(23(26)28-2)18-13-7-4-8-14-18/h3-8,11-14,19-21H,9-10,15-16H2,1-2H3 |
Clé InChI |
OMTBLFCKFVDJFM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1CCCCN1C(C2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


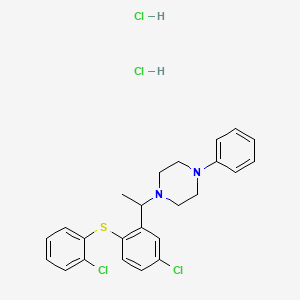
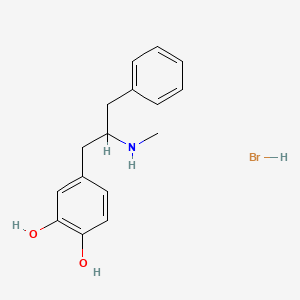
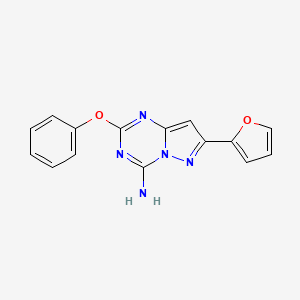
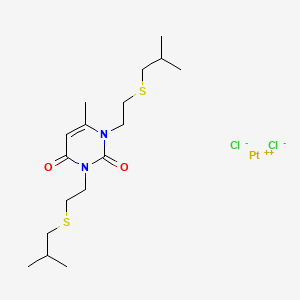
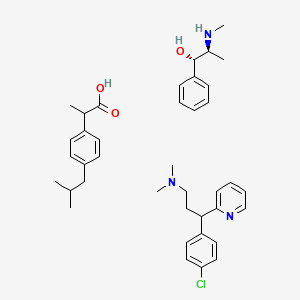
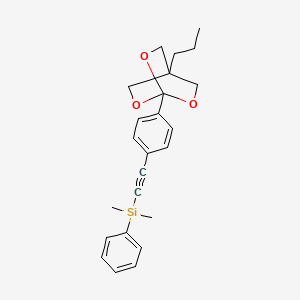
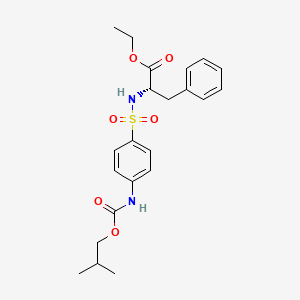
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)
